Cas no 4589-66-6 ((1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol)
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
- (1,2-dimethylbenzimidazol-5-yl)methanol
- 1H-Benzimidazole-5-methanol, 1,2-dimethyl-
- 1.2-Dimethyl-5-hydroxymethylbenzimidazol
- HMS2315H12
- 1H-Benzimidazole-5-methanol,1,2-dimethyl-(9CI)
- AK126883
- MLS000097838
- REGID_for_CID_2998315
- DTWCONPNVHZPJS-UHFFFAOYSA-N
- FCH993828
- SMR000059946
- AX8248674
- (1,2-dimethyl-1H-1,3-benzodiazol-5-yl)methanol
- DS-5325
- CHEMBL1504267
- (1,2-DIMETHYL-1,3-BENZODIAZOL-5-YL)METHANOL
- CS-0152752
- 4589-66-6
- AKOS016012834
- C75234
- DTXSID50388188
- Z56758932
- MFCD02690737
- SCHEMBL553989
-
- MDL: MFCD02690737
- Inchi: 1S/C10H12N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-5,13H,6H2,1-2H3
- InChI Key: DTWCONPNVHZPJS-UHFFFAOYSA-N
- SMILES: OCC1C=CC2=C(C=1)N=C(C)N2C
Computed Properties
- Exact Mass: 176.09500
- Monoisotopic Mass: 176.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38
Experimental Properties
- Boiling Point: 386.0±17.0°C at 760 mmHg
- PSA: 38.05000
- LogP: 1.37400
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154835-1g |
(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 1g |
$407 | 2021-06-09 | |
| Chemenu | CM154835-5g |
(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 5g |
$1221 | 2021-06-09 | |
| Chemenu | CM154835-10g |
(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 10g |
$2020 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN033-50mg |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 50mg |
476.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN033-200mg |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 200mg |
1194.0CNY | 2021-07-12 | |
| abcr | AB440900- |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol; . |
4589-66-6 | €185.60 | 2023-02-03 | |||
| abcr | AB440900-250 mg |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol; . |
4589-66-6 | 250MG |
€183.20 | 2023-07-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN033-250mg |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 250mg |
1807CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN033-1g |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 1g |
3589.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN033-100mg |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol |
4589-66-6 | 98% | 100mg |
792CNY | 2021-05-08 |
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Suppliers
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS No. 4589-66-6): A Comprehensive Overview
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS No. 4589-66-6) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as 5-(Hydroxymethyl)-1,2-dimethyl-1H-benzo[d]imidazole, is characterized by its unique structure and diverse biological activities. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Properties and Structure
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol is a white crystalline solid with a molecular formula of C10H13N3O and a molecular weight of 187.23 g/mol. The compound features a benzoimidazole core with two methyl groups at the 1 and 2 positions and a hydroxymethyl group at the 5 position. The presence of the hydroxymethyl group imparts unique reactivity and solubility properties to the molecule, making it an attractive candidate for various chemical transformations.
The benzoimidazole scaffold is well-known for its biological significance, particularly in the context of antifungal and antibacterial agents. The addition of methyl groups and the hydroxymethyl functionality further modulates the compound's properties, enhancing its potential for therapeutic applications.
Synthesis Methods
The synthesis of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has been extensively studied in the literature. One common approach involves the condensation of o-phenylenediamine with formaldehyde in the presence of an acid catalyst to form the benzoimidazole core. Subsequent methylation reactions can introduce the methyl groups at the desired positions. The final step involves the introduction of the hydroxymethyl group through a suitable synthetic route.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis method for (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. This method utilizes microwave-assisted conditions to enhance reaction rates and yields, making it a promising approach for large-scale production.
Biological Activities
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Early studies have shown that this compound exhibits potent antimicrobial activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes.
In addition to its antimicrobial properties, (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol has demonstrated promising anticancer activity in vitro. Research conducted at the National Cancer Institute found that this compound selectively inhibits the growth of human cancer cell lines while showing minimal toxicity to normal cells. The exact mechanism by which it exerts its anticancer effects is still under investigation but may involve modulation of cell cycle progression and induction of apoptosis.
Recent studies have also explored the anti-inflammatory potential of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Preliminary data suggest that this compound can inhibit key inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.
Potential Applications in Drug Development
The diverse biological activities of (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol make it an attractive candidate for drug development. Its antimicrobial properties could be harnessed to develop new antibiotics or antifungal agents to combat drug-resistant pathogens. The anticancer activity observed in preclinical studies suggests that this compound could be further optimized as a lead molecule for cancer therapy.
In addition to its direct therapeutic applications, (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol can serve as a valuable scaffold for medicinal chemistry efforts aimed at discovering novel bioactive compounds. The flexibility offered by its functional groups allows for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties.
Conclusion
(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol (CAS No. 4589-66-6) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and diverse biological activities make it an important molecule for further investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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